molecular formula C23H22N6O6 B11489407 N-{4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide

N-{4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B11489407
M. Wt: 478.5 g/mol
InChI Key: RWJPRMWTQXQAHZ-UHFFFAOYSA-N
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Description

N-{4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including oxadiazole, pyrazole, and nitro groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves a multi-step process. The initial step often includes the formation of the oxadiazole ring through the cyclization of a suitable precursor, such as a hydrazide or an amidoxime, with an appropriate carboxylic acid derivative under dehydrating conditions. The subsequent steps involve the introduction of the diethoxyphenyl and nitro-pyrazole moieties through nucleophilic substitution and coupling reactions, respectively. The final step usually entails the acylation of the intermediate compound to yield the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining stringent control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents like bromine and chlorine, as well as nucleophiles like amines and thiols, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-{4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, modulating their activity and leading to various physiological effects. For instance, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide
  • N-{4-[5-(3,4-dihydroxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Uniqueness

N-{4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide stands out due to the presence of the diethoxyphenyl group, which imparts unique electronic and steric properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C23H22N6O6

Molecular Weight

478.5 g/mol

IUPAC Name

N-[4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]-2-(4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C23H22N6O6/c1-3-33-19-10-7-16(11-20(19)34-4-2)23-26-22(27-35-23)15-5-8-17(9-6-15)25-21(30)14-28-13-18(12-24-28)29(31)32/h5-13H,3-4,14H2,1-2H3,(H,25,30)

InChI Key

RWJPRMWTQXQAHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)CN4C=C(C=N4)[N+](=O)[O-])OCC

Origin of Product

United States

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